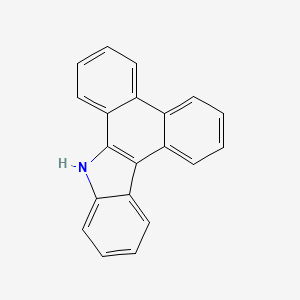

Dibenzocarbazole

Description

Contextualization of Dibenzocarbazole (B1207471) within Polycyclic Aromatic Nitrogen Heterocycles

This compound belongs to the broader class of Polycyclic Aromatic Nitrogen Heterocycles (PANHs), also referred to as azaarenes epa.govmas-tp.comnih.goviarc.frresearchgate.net. These compounds are characterized by fused aromatic ring systems that incorporate at least one nitrogen atom within the ring structure, distinguishing them from pure polycyclic aromatic hydrocarbons (PAHs). Structurally, this compound consists of two benzene (B151609) rings fused to a carbazole (B46965) nucleus epa.govontosight.ai. The general molecular formula for this compound is C₂₀H₁₃N nih.govnist.gov, although specific isomers may have slightly different compositions, such as C₂₀H₁₂N₂ for 1,2:7,8-dibenzocarbazole ontosight.ai.

These compounds are often formed as byproducts of incomplete combustion processes involving nitrogen-containing organic matter and are found in various environmental matrices, including soil, diesel exhaust particulates, and crude oil epa.govnih.goviarc.frresearchgate.net. Their planar, aromatic nature confers stability and rigidity, making them amenable to spectroscopic studies and useful in understanding complex chemical processes ontosight.ai.

Overview of Significant Research Trajectories for this compound

Research into this compound and its derivatives has primarily focused on two major areas: the development of efficient synthetic methodologies and the exploration of their optoelectronic properties for advanced applications, particularly in organic electronics.

Organic Electronics and Optoelectronics: this compound derivatives have garnered substantial attention for their potential applications in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). In OLEDs, they serve as crucial components, acting as host materials for phosphorescent emitters or as emissive materials themselves, contributing to efficient light generation google.comnih.govacs.orggoogle.comresearchgate.net. For PSCs, this compound-based compounds are investigated as hole transport materials (HTMs), essential for facilitating efficient charge extraction and enhancing device stability and performance researchgate.netresearchgate.netresearch-nexus.net.

The utility of this compound derivatives in these fields stems from their tunable optoelectronic properties. Research has focused on modifying their electronic structures to achieve desirable characteristics such as:

Band Gap (Egap): Derivatives exhibit calculated band gaps typically ranging from 1.733 eV to 3.35 eV, which are crucial for matching energy levels in electronic devices researchgate.netresearchgate.netresearch-nexus.net.

Absorption Maxima (λmax): Their absorption spectra can be tuned, with reported values ranging from 367.13 nm to 754.40 nm, influencing light harvesting capabilities researchgate.netresearchgate.netresearch-nexus.net.

Frontier Molecular Orbitals (HOMO/LUMO): Optimized HOMO levels, for instance, are reported between -5.464 eV and -4.745 eV for HTM applications, facilitating efficient hole injection research-nexus.net.

Charge Mobility: High hole mobilities, such as values between 4.632 × 10¹³ s⁻¹ and 1.177 × 10¹⁴ s⁻¹, are observed in designed derivatives, indicating efficient charge transport research-nexus.net.

Reorganization Energy (λ): Low reorganization energies for holes (λh) and electrons (λe) are critical for efficient charge transfer and reduced recombination losses researchgate.netresearch-nexus.net.

Open-Circuit Voltage (Voc): Calculated Voc values for this compound derivatives in solar cells range from approximately 0.461 V to 1.41 V researchgate.netresearchgate.net.

Fluorescence: Many derivatives exhibit fluorescence, with quantum yields reported as high in solution and moderate in the solid state a-z.lusci-hub.se.

Thermally Activated Delayed Fluorescence (TADF): Some this compound structures are being explored for TADF applications in OLEDs, promising higher efficiencies nih.govarxiv.org.

Synthesis Methodologies: Significant efforts have been dedicated to developing efficient and sustainable synthetic routes to dibenzocarbazoles and their functionalized analogues. Key approaches include:

Palladium-catalyzed C-H activation and arylation of indoles rsc.orgresearchgate.net.

Visible light-induced, catalyst-free synthesis, often involving β-tetralone and arylamines, proceeding via electrocyclization and dehydrogenation researchgate.netbenthamdirect.comeurekaselect.com.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling ineosopen.org.

Reactions involving cyclic diaryliodoniums beilstein-journals.orgbeilstein-journals.org.

Functionalization through N-substitution to tailor specific properties sci-hub.se.

Emerging Applications: Beyond electronics, the structural similarity of this compound to known biologically active carbazole derivatives has spurred interest in its potential for biomedical research, including pharmacological studies and drug design ontosight.aiontosight.aiontosight.ai. Furthermore, its unique photophysical and photochemical properties make it a candidate for developing novel materials with specific optical, electrical, or magnetic characteristics a-z.luontosight.aifigshare.com.

Data Tables

Table 1: Key Optoelectronic Properties of this compound Derivatives in Organic Electronics

| Property | Value Range / Example | Source(s) | Notes |

| Band Gap (Egap) | 1.733–3.35 eV | researchgate.netresearchgate.netresearch-nexus.net | Calculated values for various derivatives used in solar cells and OLEDs. |

| Absorption Max (λmax) | 367.13–754.40 nm | researchgate.netresearchgate.netresearch-nexus.net | Calculated absorption maxima for derivatives, indicating tunable light absorption. |

| HOMO Level | -5.464 to -4.745 eV | research-nexus.net | Calculated HOMO levels for derivatives explored as hole transport materials (HTMs). |

| Hole Mobility (k_h) | 4.632 × 10¹³–1.177 × 10¹⁴ s⁻¹ | research-nexus.net | Calculated hole mobilities for derivatives, indicating efficient charge transport. |

| Hole Reorganization Energy (λh) | 0.112–0.850 eV | researchgate.net | Calculated values relevant for charge transport efficiency in devices. |

| Open-Circuit Voltage (Voc) | 0.461–1.41 V | researchgate.netresearchgate.net | Calculated Voc values for this compound derivatives in solar cell applications. |

| Fluorescence Quantum Yield | High (e.g., in dichloromethane), Moderate (in solid state) | a-z.lu | Reported for functionalized dibenzocarbazoles, indicating luminescent properties. |

Structure

3D Structure

Properties

IUPAC Name |

21-azapentacyclo[12.7.0.02,7.08,13.015,20]henicosa-1(14),2,4,6,8,10,12,15,17,19-decaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N/c1-3-9-15-13(7-1)14-8-2-4-10-16(14)20-19(15)17-11-5-6-12-18(17)21-20/h1-12,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEVROQFKHXUQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C5=CC=CC=C5N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10221244 | |

| Record name | Dibenzocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71012-25-4, 201-67-2 | |

| Record name | Dibenzocarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071012254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(a,C)carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000201672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBENZO(A,C)CARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YS941P738 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Dibenzocarbazole

Established Synthetic Pathways for the Dibenzocarbazole (B1207471) Skeleton

A number of synthetic routes have been established for the construction of the this compound core, often involving cyclization or annulation strategies. These methods provide access to a range of substituted this compound derivatives.

Palladium catalysis has proven to be a powerful tool for the synthesis of carbazoles, including the this compound skeleton, primarily through the formation of carbon-carbon and carbon-nitrogen bonds. These methods often involve the cyclization of appropriately substituted biphenyl or diarylamine precursors.

One notable approach is the palladium-catalyzed intramolecular C-H amination. In this strategy, a diarylamine precursor undergoes an intramolecular cyclization to form the carbazole (B46965) ring system. For instance, the synthesis of carbazoles from 2-iodobiphenyls and diaziridinone has been achieved via a palladium-catalyzed C-H activation and dual C-N bond formation. This reaction proceeds in good to excellent yields for a variety of substrates labxing.com. The reaction conditions for this transformation have been optimized, with catalyst loading, base, and solvent playing crucial roles in the reaction's efficiency labxing.com.

Another powerful palladium-catalyzed method involves a tandem C-H functionalization and C-N bond formation. This approach allows for the assembly of unsymmetrical carbazoles from readily available starting materials. The cyclization of biaryl amides can be achieved using a palladium catalyst in the presence of an oxidant nih.gov.

The following table summarizes representative examples of palladium-catalyzed cyclization reactions for the synthesis of carbazoles.

| Starting Material | Catalyst/Reagents | Conditions | Product | Yield (%) |

| 2-Iodobiphenyl | Pd(OAc)₂, Cs₂CO₃, KOAc | DMF, 120 °C | Carbazole | 90 |

| 2-Acetaminobiphenyl | Pd(OAc)₂, Cu(OAc)₂ | Toluene, 120 °C, O₂ | N-Acetylcarbazole | >95 |

| Substituted Biaryl Amides | Pd(OAc)₂, DMSO | O₂, heat | Substituted Carbazoles | up to 97 |

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. This technology has been successfully applied to the synthesis of carbazole derivatives, offering a more efficient alternative to conventional heating methods.

The synthesis of tetrahydrocarbazole-linked 1,2-diazoles has been accomplished through a microwave-assisted multicomponent reaction. This approach involves the Michael-type addition of hydrazines to in situ generated α,β-unsaturated ketones, with the reaction being significantly faster under microwave irradiation compared to conventional heating researchgate.net.

Furthermore, microwave irradiation has been utilized for the N-alkylation of carbazoles. The reaction of carbazole with alkyl halides in the presence of a solid support under microwave conditions leads to the formation of N-alkylated products in high yields and with significantly reduced reaction times.

A summary of microwave-assisted reactions for the synthesis of carbazole derivatives is presented in the table below.

| Reaction Type | Reactants | Conditions | Product | Yield (%) | Time |

| Multicomponent Reaction | Tetrahydrocarbazole, Aldehydes, Hydrazines | Water-Acetic Acid, Microwave | Tetrahydrocarbazole-linked 1,2-diazoles | Moderate to Excellent | 4 min |

| N-Alkylation | Carbazole, Alkyl Halide | K₂CO₃, Microwave | N-Alkylcarbazole | High | 4-10 min |

| 1,3,4-Oxadiazole Synthesis | Isoniazid, Aromatic Aldehyde | DMF, Microwave (300W) | 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole | Good | 3 min |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. Cascade reactions, in which a sequence of intramolecular reactions occurs, often follow an initial multi-component reaction.

The synthesis of diverse spirotetrahydrocarbazoles has been achieved through copper-catalyzed three- or four-component reactions of 2-methylindole, aromatic aldehydes, and various cyclic dienophiles beilstein-journals.org. This method provides access to complex spirocyclic carbazole structures with high diastereoselectivity. While not directly forming a fully aromatic this compound in one step, subsequent aromatization can lead to the desired framework.

Another example involves a base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids, demonstrating the utility of MCRs in constructing complex heterocyclic systems that could be adapted for this compound synthesis rsc.org.

The following table highlights examples of multi-component cascade reactions for the synthesis of carbazole-related structures.

| Reaction Type | Reactants | Catalyst/Reagents | Product | Yield (%) |

| Spirotetrahydrocarbazole Synthesis | 2-Methylindole, Aromatic Aldehydes, Cyclic Dienophiles | CuSO₄ | Spirotetrahydrocarbazoles | up to 95 |

| Bipyrimidine Synthesis | 3-Formylchromones, Ethyl 2-(pyridin-2-yl)acetate derivatives, Amidine hydrochlorides | Cs₂CO₃ | 4,5-dihydro-[4,5'-bipyrimidin]-6(1H)-ones | up to 95 |

| Thiazole Synthesis | Thioamide, Ethyl-4-bromocrotonate | - | Thiazoline derivatives | 68-90 |

Annulation reactions, which involve the formation of a new ring onto an existing molecule, are a cornerstone of heterocyclic synthesis. Various annulation strategies have been employed to construct the this compound skeleton.

A highly efficient phosphine-catalyzed enantioselective [4+2] annulation of allenoates with 3-nitroindoles has been developed for the synthesis of functionalized dihydrocarbazoles. This dearomatization-aromatization process proceeds with high optical purity under mild conditions nih.gov. The resulting dihydrocarbazoles can be subsequently aromatized to afford the corresponding carbazole derivatives.

Furthermore, N-bromosuccinimide (NBS)-induced intramolecular annulation of 3-(1H-indol-3-yl)-N-alkoxypropanamides provides a route to fused- and spirocyclic indolines, which are precursors to carbazole-containing systems rsc.org.

The table below summarizes key annulation reactions for the synthesis of carbazole precursors.

| Annulation Type | Reactants | Catalyst/Reagents | Product | Yield (%) | Enantiomeric Excess (%) |

| [4+2] Annulation | 3-Nitroindoles, Allenoates | Chiral Phosphine | Dihydrocarbazoles | up to 95 | up to 97 |

| Intramolecular Annulation | 3-(1H-indol-3-yl)-N-alkoxypropanamides | NBS, Base | Fused- and Spirocyclic Indolines | Good | N/A |

| [4+2] Annulation | p-Quinone Methides, Homophthalic Anhydrides | - | 4-Arylchromanones | 44-99 | N/A |

Functionalization and Derivatization Strategies for this compound

The functionalization of the pre-formed this compound skeleton is crucial for tuning its electronic and photophysical properties and for introducing moieties that can impart specific biological activities. Strategies for both N-substitution and functionalization of the aromatic rings have been extensively explored.

The nitrogen atom of the carbazole ring can be readily substituted with a variety of alkyl and aryl groups. N-alkylation is typically achieved by reacting the carbazole with an alkyl halide in the presence of a base. Microwave-assisted N-alkylation has been shown to be a particularly efficient method. N-arylation can be accomplished through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination.

Functionalization of the aromatic rings of this compound can be achieved through electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation and alkylation. The regioselectivity of these reactions is directed by the existing substituents on the carbazole nucleus.

More recently, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of the carbazole aromatic rings. This approach avoids the need for pre-functionalized substrates and allows for the introduction of a wide range of functional groups.

The following table provides an overview of functionalization and derivatization strategies for carbazoles.

| Functionalization Type | Reagents/Catalysts | Position of Functionalization |

| N-Alkylation | Alkyl halides, Base | N-position |

| N-Arylation | Aryl halides, Cu or Pd catalyst | N-position |

| Halogenation | NBS, NCS, etc. | Aromatic Rings |

| Nitration | HNO₃, H₂SO₄ | Aromatic Rings |

| Friedel-Crafts Acylation/Alkylation | Acyl/Alkyl halides, Lewis Acid | Aromatic Rings |

| C-H Activation/Functionalization | Transition Metal Catalysts (Pd, Rh, Ru, etc.) | Aromatic Rings (regioselective) |

Introduction of Electron Donor/Acceptor Groups

The electronic characteristics of this compound can be significantly modulated by attaching electron-donating groups (EDGs) or electron-accepting groups (EWGs). This creates donor-acceptor (D-A) type structures with tailored optical and electronic properties. The carbazole moiety itself is electron-rich and often serves as the electron donor. nih.govrsc.org

Synthetic approaches to these D-A systems typically involve standard cross-coupling reactions to append aryl or heteroaryl groups with desired electronic properties to the this compound framework. For instance, novel organic materials with a D–π–A–π–D structure have been synthesized using carbazole as the electron donor and benzothiadiazole as the electron acceptor. These materials often exhibit strong solvatochromic effects and are promising for applications in organic light-emitting diodes (OLEDs).

In one synthetic strategy, bicarbazole can act as a donor, coupled with an acceptor like benzophenone, to create twisted D-A-D derivatives. mdpi.com The synthesis can be achieved through the reaction of a dihalogenated acceptor with the carbazole-containing donor. mdpi.com The solubility and film-forming properties of these materials can be fine-tuned by introducing different alkyl side chains on the carbazole nitrogen. mdpi.com

Table 1: Examples of Donor-Acceptor Systems Based on Carbazole Derivatives

| Donor Moiety | Acceptor Moiety | Synthetic Approach | Potential Application |

| Carbazole | Benzothiadiazole | Cross-coupling reactions | OLEDs |

| Bicarbazole | Benzophenone | Nucleophilic aromatic substitution | Blue emitters for OLEDs |

| Tetrahydrocarbazole | Diazonium Salt | EDA Complex Formation | Biaryl Synthesis |

Synthesis of this compound-Functionalized Radical Systems

The integration of a this compound unit into a stable radical system allows for the combination of the electronic properties of the this compound with the magnetic and redox properties of the open-shell radical.

One method for creating such systems involves the functionalization of a pre-existing stable radical, such as a tris(2,4,6-trichlorophenyl)methyl (TTM) radical, with a carbazole or this compound unit. This has been achieved through radical-mediated nucleophilic aromatic substitution followed by deprotonation and oxidation. More advanced methods utilize Palladium-catalyzed cross-coupling reactions, which can offer better selectivity.

Photochemical methods have also been explored for the synthesis of carbazole-fused radical systems. For example, photocyclization of N-substituted carbazole derivatives of benzo[e] wikipedia.orgyoutube.comdrugfuture.comtriazine can yield carbazole-fused Blatter radicals. However, it has been noted that analogous this compound precursors did not undergo this photocyclization, suggesting that the specific electronic and steric properties of the this compound system can influence reactivity.

Integration into Boron Dipyrromethene (BODIPY) Architectures

Boron dipyrromethene (BODIPY) dyes are well-known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent stability. frontiersin.org Integrating the electron-rich this compound moiety into a BODIPY core can significantly alter the photophysical properties of the dye, often leading to red-shifted absorption and emission, making them suitable for applications in bioimaging and as photosensitizers. frontiersin.orgrsc.org

The synthesis of this compound-BODIPY conjugates can be achieved by attaching the this compound unit at various positions of the BODIPY core (α, β, or meso). frontiersin.org For example, a diphenylamino-carbazole moiety can be introduced as an electron-donating group at the 8-position (meso-position) of the BODIPY core. These hybrid dyes have been designed and developed as photosensitizers for dye-sensitized solar cells (DSSCs). The synthetic strategies often involve multi-step procedures starting from functionalized BODIPY precursors. The modular nature of BODIPY synthesis allows for the systematic tuning of the final compound's properties. mdpi.com

Table 2: Synthetic Approaches for Carbazole-BODIPY Dyes

| Position of Carbazole on BODIPY Core | Synthetic Strategy | Resulting Properties |

| meso-position | Multi-step synthesis from precursor BODIPYs | Red-shifted absorption/emission, suitable for DSSCs |

| α, β-positions | Functionalization of halogenated BODIPY precursors | Altered photophysical and electrochemical properties |

Mechanistic Investigations of this compound Synthesis

Understanding the mechanisms of the reactions used to synthesize dibenzocarbazoles is critical for optimizing reaction conditions and designing new synthetic routes.

Exploration of Electrocyclic Conrotatory Cyclization Mechanisms

Electrocyclic reactions are pericyclic reactions that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product. The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules, which predict whether the ring closure will occur in a conrotatory or disrotatory fashion based on the number of π-electrons and whether the reaction is thermally or photochemically induced.

A classic method for the synthesis of carbazoles is the Graebe-Ullmann synthesis, which involves the thermal decomposition of 1-phenyl-1,2,3-benzotriazole, formed from the diazotization of an o-aminodiphenylamine. wikipedia.orgdrugfuture.comresearchgate.net The mechanism of the final, nitrogen-extruding cyclization step has been a subject of study. While not a classic concerted electrocyclic reaction, it is a key ring-forming step. The postulated mechanism involves the extrusion of nitrogen gas to form a diradical or a carbenic intermediate. wikipedia.orgyoutube.com This highly reactive intermediate then undergoes intramolecular cyclization to form the carbazole ring. wikipedia.org DFT calculations suggest that the pyrolysis or photolysis of 1-arylbenzotriazoles to carbazoles proceeds without the involvement of certain intermediates like benzazirines. acs.org

While the Graebe-Ullmann reaction follows a stepwise, radical/carbenic pathway, the principles of electrocyclic reactions are fundamental in organic chemistry for the formation of cyclic systems from conjugated precursors and remain a potential pathway for the synthesis of related heterocyclic systems.

Anionic Oxy-Cope Rearrangement Pathways

The anionic oxy-Cope rearrangement is a powerful acs.orgacs.org-sigmatropic rearrangement of 1,5-dien-3-ols. wikipedia.org The reaction is dramatically accelerated by deprotonation of the hydroxyl group, with rate enhancements of 10¹⁰ to 10¹⁷ observed compared to the neutral counterpart. nih.gov This acceleration makes the reaction feasible at much lower temperatures. The driving force for this irreversible reaction is the formation of a stable enolate, which upon workup tautomerizes to a carbonyl compound. wikipedia.org

The mechanism is typically a concerted, pericyclic process that proceeds through a highly ordered, chair-like transition state, allowing for excellent stereocontrol. wikipedia.org While a direct application of the anionic oxy-Cope rearrangement for the synthesis of the this compound aromatic core is not commonly reported, this powerful C-C bond-forming reaction is widely used in the synthesis of complex natural products containing nitrogen heterocycles, such as indole alkaloids. researchgate.net Its ability to construct intricate polycyclic systems with high stereoselectivity suggests its potential utility in the synthesis of complex, functionalized this compound precursors where a 1,5-diene-3-ol substructure could be strategically incorporated. researchgate.netnsf.gov

Palladium-Mediated C-H Activation and Arylation Mechanisms

Palladium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex aromatic and heteroaromatic systems, offering a more atom- and step-economical alternative to traditional cross-coupling reactions. nih.gov The synthesis of carbazoles and by extension, dibenzocarbazoles, can be achieved through intramolecular C-H amination or arylation of suitable precursors, such as biaryl amides. nih.gov

Two primary catalytic cycles are generally considered for these transformations:

Pd(II)/Pd(0) Catalytic Cycle : This pathway is common for C-H arylation reactions. It can involve steps like ligand-directed C-H activation (cyclometalation) to form a palladacycle, followed by reductive elimination to form the C-C or C-N bond and a Pd(0) species. nih.gov The Pd(0) is then reoxidized to Pd(II) to complete the cycle. For carbazole synthesis from biaryl amides, proposed mechanisms include a Heck-like cyclization/β-hydride elimination or a Wacker-type cyclization/β-hydride elimination. nih.govnih.gov

Pd(II)/Pd(IV) Catalytic Cycle : This mechanism is often invoked in C-H functionalization reactions that use strong oxidants. The cycle begins with C-H activation at a Pd(II) center to form a palladacycle. This intermediate is then oxidized to a Pd(IV) species, which subsequently undergoes reductive elimination to form the desired bond and regenerate the Pd(II) catalyst. nih.gov

Mechanistic investigations combining experimental studies (like kinetic isotope effect measurements) and theoretical calculations are crucial for distinguishing between these pathways. dtu.dk For instance, in the synthesis of carbazoles, a palladium-catalyzed method involving tandem C-H functionalization and C-N bond formation has been developed, demonstrating the utility of this approach for constructing unsymmetrical carbazoles. nih.gov

Radical Mediated Nucleophilic Aromatic Substitution

Radical-mediated nucleophilic aromatic substitution (SNAr) represents a class of reactions where a nucleophile replaces a substituent on an aromatic ring through a mechanism involving radical intermediates. A prominent example of this type of transformation is the SRN1 (substitution radical-nucleophilic unimolecular) reaction. This pathway provides an alternative to the classical SNAr mechanism, which typically requires strong electron-withdrawing groups on the aromatic substrate and proceeds via a Meisenheimer complex. In contrast, the SRN1 mechanism can be effective for substrates that are not activated towards traditional SNAr. wikipedia.org

The generalized SRN1 mechanism is a chain reaction that can be broken down into three key steps: initiation, propagation, and termination. wikipedia.org

Initiation: The reaction begins with the formation of a radical anion from the aromatic substrate. This can be induced by various methods, including photo-initiation, solvated electrons, or other chemical reducing agents.

Propagation: The radical anion formed in the initiation step undergoes fragmentation to generate an aryl radical and an anion of the leaving group. This aryl radical then reacts with a nucleophile to form a new radical anion. This new radical anion can then transfer an electron to a neutral molecule of the starting aromatic substrate, regenerating the initial radical anion and forming the product, thus propagating the chain.

Termination: The chain reaction can be terminated through various pathways, such as the abstraction of a hydrogen atom by the aryl radical. wikipedia.org

While specific examples of radical-mediated nucleophilic aromatic substitution on this compound are not extensively documented, the principles of the SRN1 mechanism can be applied to this heterocyclic system. The stability of the potential this compound radical intermediate would be a key factor in the feasibility of such a reaction.

Another related approach is the Cation Radical-Accelerated Nucleophilic Aromatic Substitution (CRA-SNAr). This method often employs a potent photoredox catalyst to generate an arene cation radical, which significantly increases the electrophilicity of the aromatic ring and facilitates nucleophilic attack. nih.gov This strategy has been successfully applied to the amination of alkoxyarenes and could potentially be adapted for the functionalization of this compound derivatives. nih.gov

Furthermore, homolytic aromatic substitution, where a radical species directly attacks the aromatic ring, represents another pathway for the functionalization of carbazole-containing structures. researchgate.netrsc.org These reactions underscore the versatility of radical-based methods for modifying aromatic and heteroaromatic compounds.

The following table details a representative example of an SRN1 reaction, illustrating the types of reactants, conditions, and outcomes typical for this class of transformation.

Table 1: Example of an SRN1 Reaction

| Aryl Halide | Nucleophile | Initiator/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1-chloronaphthalene | Sodium amide | Potassium metal | 1-aminonaphthalene | - |

| 1-iodonaphthalene | Sodium amide | Potassium metal | 1-aminonaphthalene | - |

| 4-chlorobenzophenone | Sodium diethyl phosphite | UV light | 4-(diethylphosphono)benzophenone | 94% |

| 5-chloro-1,3-dimethyluracil | Phenylsulfide anion | UV light | 5-(phenylthio)-1,3-dimethyluracil | 90% |

Advanced Spectroscopic and Structural Characterization of Dibenzocarbazole and Derivatives

Molecular Structure Elucidation Techniques

Single Crystal X-ray Diffraction (SCXRD) provides definitive three-dimensional structural information by analyzing the diffraction pattern of X-rays scattered by a single crystal of the compound. For dibenzocarbazole (B1207471), SCXRD has revealed that the naphthalene (B1677914) wings are slightly bent sci-hub.seresearchgate.net. The analysis of the parent this compound (denoted as 4 in some studies) indicated a highly symmetric structure, with the aromatic protons and carbons of the two naphthalene rings found to be equivalent in its ¹H and ¹³C NMR spectra sci-hub.se. The packing structure in the solid state has been described as a herringbone-type sci-hub.se. The precise bond lengths and angles within the naphthalene rings were found to be nearly identical, with minimal differences, further confirming its high symmetry in the solid state sci-hub.se.

NMR spectroscopy is indispensable for determining the connectivity and environment of atoms within a molecule. ¹H NMR provides information about the hydrogen atoms, their chemical environment, and their neighboring protons through chemical shifts and coupling patterns. ¹³C NMR provides similar information for carbon atoms, offering direct insights into the carbon skeleton.

For this compound (compound 4), ¹H and ¹³C NMR spectra in [D₆]DMSO showed that all aromatic protons and carbons of the two naphthalene rings were equivalent, indicating a high degree of symmetry in solution sci-hub.se. This equivalence suggests a planar or near-planar conformation where the two naphthalene units are in equivalent positions relative to the carbazole (B46965) core. NMR spectroscopy is also used to confirm the successful functionalization of the nitrogen atom, as seen in the synthesis of N-methyl- (5a) and N-acyl this compound (5b), and N-aryl derivatives (5c–h) sci-hub.se. The chemical shifts and coupling constants are critical for confirming the presence and position of substituents sci-hub.se.

Key aspects of ¹H and ¹³C NMR:

Chemical Shift: Provides information about the electronic environment of the nucleus. A wider spectral window is observed in ¹³C NMR (0-220 ppm) compared to ¹H NMR (0-13 ppm) youtube.com.

Integration (¹H NMR): The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal, allowing for quantitative analysis of proton ratios youtube.com. ¹³C NMR signals are typically not integrated for quantification due to variations in signal intensity youtube.com.

Multiplicity (¹H NMR): Splitting patterns (singlets, doublets, triplets, etc.) in ¹H NMR spectra reveal the number of neighboring protons, aiding in structural elucidation youtube.com. Most ¹³C NMR spectra are acquired in a way that suppresses multiplicity, resulting in singlets youtube.com.

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its fragmentation pattern, which aids in structural identification rutgers.edu. High-resolution mass spectrometry (HRMS) can determine molecular weights with high accuracy, allowing for the determination of elemental composition rutgers.edu. IR spectroscopy, on the other hand, identifies functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations rutgers.edu. Characteristic absorption bands can confirm the presence of functional groups like C-H, C=C, and C-N bonds within the this compound framework rutgers.eduspectroscopyonline.com. Both techniques are routinely used to confirm the identity and purity of synthesized compounds sci-hub.serutgers.eduresearcher.liferesearchgate.net.

Photophysical and Electronic Characterization

These techniques probe the interaction of this compound derivatives with light and their electronic energy levels, which are critical for applications in optoelectronics and materials science.

UV/Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is sensitive to electronic transitions, particularly those involving π-electron systems, and provides information about conjugation and molecular structure researchgate.nettechnologynetworks.comspectroscopyonline.com. For this compound, UV/Vis spectra reveal the extent of π-conjugation. The parent this compound (4) shows absorption maxima that are red-shifted compared to simpler carbazole structures, indicating an expanded π-conjugated system sci-hub.seresearchgate.net. N-substitution on the nitrogen atom can systematically shift the absorption maxima (λmax), with a linear relationship observed between λmax and Hammett constants of the substituents, indicating that electronic effects of substituents significantly influence the absorption properties sci-hub.se. For example, N-aryl substituted derivatives (5c–h) showed red-shifts in their absorption spectra compared to the parent compound sci-hub.se.

Selected UV/Vis Absorption Data for this compound Derivatives:

| Compound | λmax [nm] | ε [M⁻¹cm⁻¹] | Notes |

| 4 | 384 | 2770 | Parent this compound |

| 5a (N-Me) | 443 | 3450 | N-methyl derivative, significant red-shift |

| 5b (N-Ac) | 384 | 2770 | N-acetyl derivative, similar to parent |

| 5c (N-Ar) | 443 | 2150 | N-aryl derivative (N-C₆H₄NMe₂) |

| 5d (N-Ar) | 440 | 2960 | N-aryl derivative (N-C₆H₄OMe) |

| 5f (N-Ar) | 437 | 3700 | N-phenyl derivative (N-C₆H₅) |

| 5g (N-Ar) | 430 | 3740 | N-aryl derivative (N-C₆H₄CF₃) |

| 5h (N-Ar) | 428 | 1670 | N-aryl derivative (N-C₆H₄CN) |

Data adapted from sci-hub.se. ε values are approximate and context-dependent.

Fluorescence and luminescence spectroscopy are used to study the light emission properties of molecules. This includes determining emission wavelengths (λem), fluorescence quantum yields (Φ), and lifetimes. This compound derivatives often exhibit fluorescence, and their emission properties are highly sensitive to structural modifications, particularly N-substitution sci-hub.seresearchgate.net.

The fluorescence quantum yields (Φ) of this compound derivatives are generally moderate in air, typically ranging from 17% to 44% sci-hub.se. Similar to absorption, the fluorescence emission wavelengths (λem) also show a systematic shift depending on the substituents on the nitrogen atom, often displaying a linear relationship with Hammett constants sci-hub.se. For instance, N-aryl substituted compounds (5c–h) exhibit emission wavelengths that vary based on the electronic nature of the aryl substituent sci-hub.se. The HOMO-LUMO gap, which is closely related to photophysical properties, is also influenced by these substitutions; for example, the N-acetyl compound (5b) shows a stabilized HOMO energy level due to conjugation with the π orbitals of the this compound skeleton, which correlates with shorter absorption and fluorescence wavelengths sci-hub.se. The expanded π-conjugated system in this compound compared to simpler carbazoles leads to red-shifted absorption and emission spectra sci-hub.seresearchgate.net.

Selected Fluorescence Data for this compound Derivatives:

| Compound | λem [nm] | Φ [%] | Notes |

| 4 | 450 | 37 | Parent this compound |

| 5a (N-Me) | 455 | 42 | N-methyl derivative |

| 5b (N-Ac) | 416 | 30 | N-acetyl derivative |

| 5c (N-Ar) | 469 | 17 | N-aryl derivative (N-C₆H₄NMe₂) |

| 5d (N-Ar) | 455 | 40 | N-aryl derivative (N-C₆H₄OMe) |

| 5f (N-Ar) | 450 | 22 | N-phenyl derivative (N-C₆H₅) |

| 5g (N-Ar) | 442 | 44 | N-aryl derivative (N-C₆H₄CF₃) |

| 5h (N-Ar) | 439 | 40 | N-aryl derivative (N-C₆H₄CN) |

Data adapted from sci-hub.se. Φ values are approximate and context-dependent.

Circularly Polarized Luminescence (CPL) Studies

Circularly polarized luminescence (CPL) is a powerful chiroptical phenomenon that provides insights into the stereochemistry and electronic structure of chiral molecules in their excited states. This compound derivatives, particularly those incorporating axial or conformational chirality, have been investigated for their CPL properties. These studies often aim to correlate molecular chirality with the emission of circularly polarized light, quantified by the luminescence dissymmetry factor ().

Research has shown that the introduction of chirality into this compound frameworks can lead to significant CPL activity. For instance, complexes featuring this compound moieties alongside chiral ligands, such as in gold(I) complexes with azahelicenes, have demonstrated that crystallization-induced chirality transfer can activate and enhance CPL properties that were previously suppressed in solution nih.govacs.org. These systems exhibit luminescence dissymmetry factors that are significantly higher (5 to 10 times) in the crystalline state compared to their solution-phase behavior, underscoring the importance of supramolecular organization nih.govacs.org. This compound-functionalized triphenylmethyl radicals have also been reported to exhibit CPL, with dissymmetry factors of the order of to for enantiopure forms before racemization beilstein-journals.org. Furthermore, self-assembled structures involving this compound analogs have shown amplified circularly polarized luminescence (CPL), with dissymmetry factors enhanced by up to 100-fold compared to individual molecules, often facilitated by directional intermolecular interactions like halogen bonds researchgate.net. The ability to tune CPL properties through molecular design and supramolecular assembly is a key area of research for developing advanced chiroptical materials researchgate.netrsc.org.

Excited State Dynamics via Picosecond Laser Photolysis

Investigating the excited state dynamics of this compound derivatives is essential for understanding their photophysical behavior and potential applications in areas like photochemistry and optoelectronics. Picosecond laser photolysis, often coupled with transient absorption spectroscopy, allows for the direct observation and characterization of short-lived excited states, including singlet and triplet states, as well as transient radical species nih.govedinst.comopt-ron.com.

Early studies utilized picosecond laser photolysis to examine deactivation processes in this compound-pyridine systems, particularly focusing on excited hydrogen-bonding complexes acs.orggoogle.comacs.org. These investigations provided insights into the mechanisms by which excited states dissipate energy, including intersystem crossing and charge transfer processes. More broadly, transient absorption spectroscopy (TAS) serves as a fundamental tool for probing excited state dynamics across various timescales, from femtoseconds to milliseconds nih.govedinst.comopt-ron.comosti.gov. By initiating a photoreaction with a brief light pulse (pump) and monitoring subsequent absorption changes with a second pulse (probe), researchers can determine excited state lifetimes, identify transient intermediates, and map out reaction pathways nih.govedinst.comopt-ron.com. For related polycyclic aromatic sulfur heterocycles, femtosecond transient absorption spectroscopy has revealed that excitation populates the lowest-energy singlet state (), which then relaxes with lifetimes typically in the picosecond range, followed by efficient intersystem crossing to a triplet state scispace.com. While direct studies on this compound itself using modern picosecond techniques are less extensively detailed in the provided search results, the principles applied to similar π-conjugated systems are directly transferable.

Electrochemical Characterization (Cyclic Voltammetry)

Cyclic voltammetry (CV) is a cornerstone technique for electrochemical characterization, providing critical information about the redox behavior of molecules, including this compound and its derivatives. CV measurements allow for the determination of oxidation and reduction potentials, which are directly related to the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, respectively researchgate.netnankai.edu.cnscielo.org.zaimist.ma. These energy levels are fundamental parameters that dictate charge injection and transport properties in organic electronic devices.

Studies on carbazole-based donor-acceptor compounds, which often incorporate this compound or similar carbazole units, have utilized CV to determine redox potentials and estimate HOMO/LUMO gaps researchgate.netnankai.edu.cn. For example, cyclic voltammetry in dichloromethane (B109758) with a SCE reference electrode has been used to measure oxidation potentials, with scan rates typically around 100 mV/s nankai.edu.cn. The onset potentials obtained from CV can be used in conjunction with ferrocene (B1249389) as a standard (typically -4.4 eV for the HOMO level) to calculate absolute HOMO and LUMO energy levels imist.ma. The electrochemical gap derived from these frontier orbital energies often correlates well with optical band gaps obtained from UV-Vis absorption spectra researchgate.netnankai.edu.cn. For this compound itself, calculations at the B3LYP/6-31G(d) level, informed by electrochemical data, provide estimates for HOMO and LUMO energies figshare.com. The reversible oxidation processes observed in CV studies for carbazole-containing systems suggest their potential for bipolar charge transport nankai.edu.cn.

Table 1: Electrochemical Properties of this compound Derivatives (Illustrative Data)

| Compound/System | Oxidation Potential (V vs. SCE) | Reduction Potential (V vs. SCE) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| This compound | ~1.2 - 1.3 | ~ -1.3 to -1.5 | ~ -5.45 | ~ -3.08 | ~ 2.37 | nankai.edu.cnfigshare.com |

| Carbazole-D-A-D | 1.26 / 1.08 | -1.38 / -1.48 | -5.45 | -3.08 | 2.37 | nankai.edu.cn |

| Carbazole-D-A-D | 1.26 / 1.09 | -1.12 / -1.33 | -5.48 | -3.26 | 2.22 | nankai.edu.cn |

Note: Values are representative and may vary based on specific derivatives, substituents, and experimental conditions. SCE: Saturated Calomel Electrode. HOMO/LUMO values are typically calculated from onset potentials.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is an indispensable technique for detecting and characterizing species with unpaired electrons, such as radical cations and radical anions. This compound derivatives can readily form stable or transient radical species upon oxidation or reduction, and EPR spectroscopy provides detailed information about their electronic structure and environment.

EPR studies have been conducted on the radical cations of dibenzofuran (B1670420) and its derivatives, which share structural similarities with this compound rsc.org. These studies, often involving oxidation with agents like thallium(III) trifluoroacetate (B77799) or DDQ-light, reveal that spin density in dibenzofuran radical cations is localized on the dibenzofuran moieties rsc.org. For instance, the dibenzofuran radical cation () exhibits characteristic EPR parameters, with spin density primarily located at the 3,7-positions rsc.org. Similarly, EPR has been used to study the radical cations of dibenzothiophene (B1670422) derivatives, providing insights into their electronic distribution researchgate.net. While direct EPR studies specifically on this compound radical cations or anions are not detailed in the provided snippets, the methodologies and interpretation frameworks are well-established for related aromatic systems rsc.orgresearchgate.netresearchgate.netresearchgate.netnih.govscielo.orgnih.govscielo.brcardiff.ac.uknih.gov. The presence of unpaired electrons in this compound derivatives can arise from one-electron oxidation or reduction processes, and EPR can identify the nature of these radicals through their characteristic g-values and hyperfine coupling constants (hfs), which arise from the interaction of the unpaired electron with magnetic nuclei nih.govscielo.orgnih.gov. For example, the trityl radical (PhC) is characterized by specific g and hyperfine structures from ring protons nih.gov. The ability to form and detect radical species is crucial for understanding redox-active materials and catalytic processes involving this compound frameworks researchgate.netresearchgate.net.

Table 2: EPR Parameters of Related Aromatic Radical Cations (Illustrative Data)

| Radical Species | g-value (g) | Hyperfine Coupling Constants (MHz or G) | Notes | Reference |

| Dibenzofuran radical cation () | ~2.00 | Hfs from ring protons | Spin density on dibenzofuran moiety | rsc.org |

| Trityl radical (PhC) | 1.999 | H: 7.27 MHz, H: 3.08 MHz, H: 7.83 MHz | Characterized hyperfine structure | nih.gov |

| Dibenzothiophene radical cation | ~2.00 | Specific hfs values depend on substitution | Studied via oxidation | researchgate.net |

Note: Specific EPR parameters for this compound radical species would require dedicated experimental studies. The data presented here are for analogous systems to illustrate the type of information obtained.

Compound List:

this compound (DBC)

Dibenzofuran

Dibenzothiophene

Carbazole

Azahelicenes

Triphenylmethyl (TTM) radical

Trityl radical (PhC)

Computational and Theoretical Studies of Dibenzocarbazole

Quantum Chemical Investigations

Quantum chemical methods form the bedrock for understanding the intrinsic properties of dibenzocarbazole (B1207471), enabling the prediction and analysis of its electronic and optical behavior at a molecular level.

Density Functional Theory (DFT) is a primary computational method employed to investigate the electronic structure and optimize the ground-state geometries of this compound derivatives researchgate.netfrontiersin.orgresearchgate.netresearch-nexus.netsciencepublishinggroup.comias.ac.in. This approach facilitates a detailed analysis of molecular properties, including electron distribution, chemical reactivity, and stability researchgate.netresearchgate.netsciencepublishinggroup.comias.ac.in. Studies frequently utilize specific DFT functionals and basis sets, such as B3LYP/6-31G(d,p) and MPW1PW91/6-31G(d,p), to achieve accurate predictions of molecular behavior frontiersin.orgresearchgate.netsciencepublishinggroup.com. DFT calculations are crucial for determining key electronic parameters like ionization potential (IP) and electron affinity (AE), which are vital for understanding charge injection and transport processes researchgate.netresearchgate.netsciencepublishinggroup.comias.ac.in. Furthermore, DFT provides insights into the nature and distribution of charge within molecules, identifying specific charge sites and analyzing charge transfer characteristics researchgate.netfrontiersin.orgias.ac.in. The method is also employed to calculate reorganization energies, essential for assessing charge mobility in organic electronic devices frontiersin.orgkfupm.edu.sa.

To complement DFT studies, Time-Dependent Density Functional Theory (TD-DFT) is extensively utilized to probe the excited-state properties and photophysical characteristics of this compound derivatives researchgate.netfrontiersin.orgresearchgate.netresearch-nexus.netsciencepublishinggroup.comkfupm.edu.sa. TD-DFT calculations are indispensable for predicting optical properties, most notably the maximum absorption wavelengths (λmax) and associated excitation energies researchgate.netfrontiersin.orgresearchgate.netsciencepublishinggroup.comacs.org. These calculations illuminate how structural modifications influence light absorption, often revealing red-shifted spectra and enhanced light-harvesting capabilities researchgate.netfrontiersin.orgresearchgate.netsciencepublishinggroup.com. By analyzing vertical transition energies and oscillator strengths, TD-DFT offers a deeper understanding of the electronic transitions responsible for light absorption and emission processes researchgate.netsciencepublishinggroup.comacs.org. Consequently, TD-DFT serves as a critical tool for designing materials with tailored optical responses for applications such as solar cells and organic light-emitting diodes researchgate.netfrontiersin.orgresearchgate.netresearch-nexus.netsciencepublishinggroup.com.

Electronic Structure and Orbital Analysis

The electronic structure and orbital analysis provide fundamental insights into how this compound molecules interact with light and charge carriers, guiding the design of functional materials.

The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), forms a cornerstone of theoretical investigations into this compound compounds researchgate.netfrontiersin.orgresearchgate.netsciencepublishinggroup.comias.ac.in. These energy levels are critical indicators of a molecule's electronic behavior, influencing its charge injection, transport, and interaction with other materials in device architectures researchgate.netfrontiersin.orgresearchgate.netresearch-nexus.netsciencepublishinggroup.comias.ac.in. Studies have reported HOMO energy levels for this compound derivatives ranging from -5.464 to -4.745 eV, considered favorable for effective hole transport in applications like perovskite solar cells researchgate.netresearch-nexus.net. The strategic tuning of these FMO energy levels through structural modifications, such as the introduction of electron donor groups, is a key approach for optimizing material performance frontiersin.orgresearch-nexus.net.

The energy gap (Eg), representing the difference between the HOMO and LUMO energy levels, is a crucial parameter dictating a material's electronic and optical properties researchgate.netfrontiersin.orgresearchgate.netsciencepublishinggroup.comias.ac.in. Theoretical studies consistently report energy gaps for this compound derivatives, frequently finding that modifications result in narrower gaps, which are generally linked to improved charge mobility and broader light absorption researchgate.netresearchgate.netsciencepublishinggroup.com. Reported energy gaps for various this compound-based compounds span approximately 1.733 eV to 3.05 eV researchgate.netresearchgate.netsciencepublishinggroup.com. These values, alongside other electronic transition properties such as maximum absorption wavelengths (λmax) and oscillator strengths, are determined using DFT and TD-DFT calculations, offering insights into the material's potential for light harvesting and energy conversion researchgate.netfrontiersin.orgresearchgate.netsciencepublishinggroup.comacs.org. For instance, certain derivatives exhibit significant λmax values, such as 367.13 nm and 398.27 nm, indicating efficient absorption in specific spectral regions researchgate.netresearch-nexus.net.

Data Tables

Table 1: Frontier Molecular Orbital (HOMO/LUMO) Energy Levels and Energy Gaps of this compound Derivatives

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Citation |

| HTMR | -5.464 | -2.62 | 3.05 | researchgate.netresearch-nexus.net |

| HTM1a/HTM1b | -5.464 | -2.63 | 2.82 | researchgate.netresearch-nexus.net |

| HTM2a/HTM2b | -5.398 | -2.57 | 2.82 | researchgate.netresearch-nexus.net |

| HTM3a/HTM3b | -5.345 | -2.52 | 2.82 | researchgate.netresearch-nexus.net |

| HTM4a/HTM4b | -4.745 | -1.92 | 2.82 | researchgate.netresearch-nexus.net |

| Designed molecules | Varies | Varies | 2.82–2.99 | researchgate.net |

| Original molecule R | N/A | N/A | 3.05 | researchgate.net |

| Designed molecules | Varies | Varies | 2.62–3.35 | frontiersin.org |

| Original molecule R | N/A | N/A | 3.77 | frontiersin.org |

| Dyes (M1-M4) | Varies | Varies | 1.733–2.173 | researchgate.netsciencepublishinggroup.com |

| Dye M4 | Varies | Varies | 1.733 | researchgate.netsciencepublishinggroup.com |

Note: Specific HOMO/LUMO values for all derivatives are not consistently provided across all sources. The table reflects available data.

Table 2: Absorption Properties (λmax) of this compound Derivatives

| Compound/Derivative | λmax (nm) (Gas Phase) | λmax (nm) (Solvent Phase) | Citation |

| HTMR | 367.13 | N/A | researchgate.netresearch-nexus.net |

| HTM4b | 398.27 | N/A | researchgate.netresearch-nexus.net |

| Designed molecules | 434.44–566.40 | 498.65–624.01 | researchgate.net |

| Original molecule R | 380.32 | 415.61 | researchgate.net |

| Dyes (M1-M4) | 631.48–754.40 | N/A | researchgate.netsciencepublishinggroup.com |

| Dye M4 | 754.40 | N/A | researchgate.netsciencepublishinggroup.com |

Exciton (B1674681) Binding Energy Calculations

The exciton binding energy (Eb) is a critical parameter that influences the efficiency of optoelectronic devices by dictating the stability of the electron-hole pair. Computational studies have investigated the exciton binding energies of this compound derivatives to understand their behavior in excited states. For instance, calculations performed at the B3LYP/6-31G(d,p) level of theory have been used to represent the exciton binding energies of various this compound-based compounds researchgate.net. Research indicates that designed this compound molecules can exhibit low exciton binding energy values, which are associated with high current charge density, suggesting improved charge transport characteristics researchgate.net. These findings are crucial for optimizing materials used in applications where efficient charge separation and transport are paramount.

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations and conformational analysis are powerful computational tools used to investigate the dynamic behavior and structural flexibility of molecules. While specific MD studies focused solely on the conformational analysis of the parent this compound molecule are less prevalent in the reviewed literature compared to DFT studies, the principles of MD are fundamental in understanding molecular dynamics. For related systems, charge transfer dynamics within this compound frameworks have been explored using computational methods dntb.gov.ua. These simulations allow researchers to map out potential energy landscapes, identify stable conformations, and understand how molecular structure influences dynamic processes, which are essential for predicting material performance.

Structure-Property Relationships through Computational Modeling

Computational modeling, particularly DFT and TD-DFT, has been extensively utilized to establish structure-property relationships for this compound derivatives. By systematically modifying molecular structures, researchers can predict and correlate changes in electronic and photophysical properties with specific structural features.

Key computational findings include:

Frontier Molecular Orbitals (FMOs): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are crucial for determining charge injection and transport properties. For example, calculations on this compound derivatives have shown a range of HOMO levels from -5.464 to -4.745 eV, which are considered favorable for effective charge transport in certain applications research-nexus.netnih.gov. Similarly, studies on other this compound derivatives revealed HOMO levels ranging from -5.748 eV to -4.920 eV and LUMO levels from -1.883 eV to -1.502 eV, with corresponding band gaps influencing their electronic behavior sci-hub.se.

Absorption Spectra (λmax): The maximum absorption wavelength (λmax) is a key indicator of a molecule's light-harvesting capabilities. Computational predictions for this compound derivatives have shown significant absorption wavelengths, such as values between 367.13 and 398.27 nm research-nexus.netnih.gov, and others in the range of 384 nm to 443 nm depending on the substituents sci-hub.se. These values are critical for designing materials for photovoltaic and photophysical applications.

Charge Mobility and Reorganization Energy: Hole mobility and reorganization energies (λh, λe) are vital for efficient charge transport. This compound derivatives have demonstrated impressive hole mobilities, with values reported between 4.632 × 10¹³ and 1.177 × 10¹⁴ s⁻¹ research-nexus.netnih.gov. Low reorganization energies are also observed, indicating improved hole mobility and reduced recombination losses researchgate.netresearchgate.net.

Stability and Other Properties: Computational studies also assess molecular stability (η) and ionization potential (IP) and electronic affinity (AE) research-nexus.netnih.gov. For instance, stability values (η) ranging from 1.440 to 1.667 eV have been reported for certain this compound derivatives research-nexus.netnih.gov.

These computational investigations provide a strong foundation for understanding how structural modifications in this compound frameworks directly influence their electronic and optical properties, guiding the design of materials with enhanced performance.

Table 1: Selected Electronic and Photophysical Properties of this compound Derivatives

| Compound Series | Key Property Studied | Typical Range / Value | Computational Method (Example) | Reference |

| HTM1a-HTM4a/b | HOMO Level (eV) | -5.464 to -4.745 | DFT/TD-DFT | research-nexus.netnih.gov |

| Hole Mobility (s⁻¹) | 4.632 × 10¹³ to 1.177 × 10¹⁴ | DFT/TD-DFT | research-nexus.netnih.gov | |

| λmax (nm) | 367.13 to 398.27 | TD-DFT | research-nexus.netnih.gov | |

| Stability (η) (eV) | 1.440 to 1.667 | DFT | research-nexus.netnih.gov | |

| 5a-5h | HOMO Level (eV) | -5.748 (5b) to -4.920 (5c) | DFT (B3LYP/LanL2DZ) | sci-hub.se |

| LUMO Level (eV) | -1.998 (5h) to -1.502 (5c) | DFT (B3LYP/LanL2DZ) | sci-hub.se | |

| Band Gap (eV) | 3.418 (5c) to 3.865 (5b) | DFT (B3LYP/LanL2DZ) | sci-hub.se | |

| λmax (nm) | 384 (5b) to 443 (5a, 5c) | UV/Vis Spectroscopy | sci-hub.se | |

| This compound Derivatives | Exciton Binding Energy (Eb) | Generally low, associated with high charge density | DFT (B3LYP/6-31G(d,p)) | researchgate.netresearchgate.net |

Table 2: Comparison of Electronic Properties for this compound and Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| 9H-carbazole (Ref) | -5.65 | -0.92 | 4.73 |

| 6H-dibenzocarbazole | -5.27 | -1.67 | 3.60 |

| 5a | -5.156 | -1.635 | 3.521 |

| 5b | -5.748 | -1.883 | 3.865 |

| 5c | -4.920 | -1.502 | 3.418 |

| 5d | -5.121 | -1.628 | 3.493 |

| 5e | -5.142 | -1.638 | 3.504 |

| 5f | -5.197 | -1.675 | 3.522 |

| 5g | -5.533 | -1.948 | 3.585 |

| 5h | -5.529 | -1.998 | 3.531 |

Note: Values are derived from computational studies as indicated by the references.

Applications of Dibenzocarbazole in Advanced Materials and Devices

Organic Electronic Devices

The inherent electronic and photophysical characteristics of dibenzocarbazole-based compounds position them as valuable materials for organic electronic applications. Their ability to facilitate charge transport and emit light makes them critical for the development of next-generation electronic devices.

Hole Transport Materials (HTMs) in Perovskite Solar Cells (PSCs)

Hole transport materials (HTMs) are indispensable for the efficient functioning of perovskite solar cells (PSCs), playing a crucial role in extracting and transporting photogenerated holes from the perovskite absorber layer to the electrode. This compound (B1207471) derivatives have been extensively investigated and engineered to serve as high-performance HTMs, aiming to overcome the limitations of conventional materials like Spiro-OMeTAD.

The design and optimization of this compound-based HTMs for PSCs typically involve structural modifications to tune their electronic properties, such as frontier molecular orbital (FMO) energy levels, energy gaps, and reorganization energies. Computational methods, including Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are frequently employed to predict and refine molecular structures for optimal performance researchgate.netresearchgate.netresearch-nexus.netresearchgate.netmdpi.comdntb.gov.ua.

Key strategies include:

Substitution of Terminal Groups: Modifying the terminal groups on diphenylamine (B1679370) moieties with electron donor (ED) groups has been shown to influence frontier molecular orbitals, ionization potential, and electronic affinity, thereby enhancing charge transport capabilities researchgate.netresearch-nexus.net. For instance, eight designed derivatives (HTM1a-HTM4b) of a this compound-based compound (HTMR) were investigated by varying these substitutions researchgate.netresearch-nexus.net.

Introduction of π-Conjugated Systems: Incorporating thiophene (B33073) bridges and end-capped acceptor groups, as seen in the DBC1–DBC6 series, is another approach to engineer molecular structures for improved optoelectronic performance researchgate.net. Similarly, introducing N-(4-methoxyphenyl)-9,9-dimethyl-9H-fluoren-2-amine (F(Me)NPh) at different linkage positions on a dibenzo[a,c]carbazole (DBC) core led to the synthesis of three DBC-based HTMs with varied molecular configurations acs.org.

Self-Assembled Monolayers (SAMs): Novel SAM molecules, such as DN-X26 (4PADCB or CbzNaph), constructed with an extended conjugated terminal group of 7H-dibenzocarbazole (DCB), have been developed to form monolayers on oxide surfaces, facilitating efficient hole extraction and suppressing interfacial recombination dyenamo.se.

Dopant-Free Materials: Research also focuses on developing dopant-free this compound-based HTMs to simplify fabrication and enhance device stability, with molecules like DFH, containing redox-active triphenyl amine (TPA) units, demonstrating promising intrinsic hole mobility acs.orgrsc.orgarxiv.org.

Optimized this compound derivatives often exhibit favorable HOMO energy levels, typically in the range of -5.464 to -4.745 eV, which is crucial for efficient hole extraction from the perovskite layer researchgate.netresearch-nexus.net. Furthermore, reducing the hole reorganization energy (λh), with values ranging from 0.112 to 0.850 eV in some studies, is critical for improving hole mobility and minimizing recombination losses researchgate.netresearchgate.net.

The successful design and optimization of this compound-based HTMs have led to significant improvements in the power conversion efficiency (PCE) of PSCs. Theoretical studies predict PCEs for designed this compound derivatives to be as high as 30.53% researchgate.netresearchgate.net. Experimental results have also shown promising performance, with devices utilizing DBC-2 achieving a PCE of 20.02% acs.org. Other this compound-based materials have reported experimental PCEs of 20.6% arxiv.org and 23.2% rsc.org. The enhanced performance is often accompanied by improvements in open-circuit voltage (Voc), with some designed HTMs showing predicted Voc values between 1.20 and 1.35 V researchgate.netresearchgate.net.

In addition to efficiency, the stability of PSCs is a critical factor for commercialization. This compound derivatives contribute to improved device stability, with some materials maintaining over 90.4% of their initial efficiency after 1000 hours of aging rsc.org. The development of dopant-free DBC-based HTMs further aims to enhance long-term operational stability by avoiding the issues associated with dopants and additives acs.orgrsc.orgarxiv.org.

Efficient charge carrier mobility is paramount for effective hole transport in PSCs, directly impacting device performance parameters like fill factor and open-circuit voltage. This compound derivatives are engineered to enhance this property. For instance, calculated hole mobilities (kh) for some designed this compound derivatives have been reported in the range of 4.632 × 10¹³ to 1.177 × 10¹⁴ s⁻¹ researchgate.netresearch-nexus.net. A lower hole reorganization energy (λh) is intrinsically linked to improved hole mobility researchgate.netresearchgate.netresearch-nexus.netresearchgate.net.

The intrinsic hole mobility of a dopant-free triphenyl amine (TPA) unit-containing this compound derivative (DFH) was reported as high as 1×10⁻³ cm²/V·s arxiv.org. These materials facilitate fast hole extraction and transport, which is crucial for minimizing recombination losses at interfaces and maximizing charge collection efficiency dyenamo.sed-nb.info.

Table 1: this compound Derivatives as Hole Transport Materials (HTMs) in Perovskite Solar Cells (PSCs)

| Material/Derivative | Key Design Strategy / Structural Feature | Predicted/Achieved PCE | Hole Mobility / Hopping Rate | HOMO Level (eV) | Hole Reorganization Energy (λh) (eV) | References |

| DBC1–DBC6 | End-capped acceptor groups | 26.83–30.53% (predicted) | Improved | Not specified | 0.112–0.850 | researchgate.netresearchgate.net |

| HTM1a-HTM4b | Electron donor substitutions | Up to 30.53% (predicted) | 4.632×10¹³–1.177×10¹⁴ s⁻¹ (Hole Hopping Rate) | -5.464 to -4.745 | Not specified | researchgate.netresearch-nexus.net |

| DBC-2 | Varied linkage positions | 20.02% (experimental) | Not specified | Not specified | Not specified | acs.org |

| DN-X26 (CbzNaph) | Extended conjugated terminal group (DCB) | Not specified | Fast hole extraction | Not specified | Not specified | dyenamo.se |

| DFH | Redox-active TPA units | 20.6% (experimental) | 1×10⁻³ cm²/V·s | Not specified | Not specified | arxiv.org |

Organic Light-Emitting Diodes (OLEDs)

This compound frameworks are also integral to the advancement of organic light-emitting diodes (OLEDs), serving as both host materials and light-emitting materials themselves. Their electronic properties, such as high triplet energy and bipolar charge transport characteristics, make them suitable for efficient phosphorescent and fluorescent emission.

This compound derivatives are widely explored as host materials in phosphorescent OLEDs (PhOLEDs) due to their ability to efficiently transfer energy to phosphorescent emitters and their good thermal stability orcid.orgossila.comresearchgate.netkcsnet.or.kracs.orgacs.orgresearchgate.net.

Host Materials:

BCzTPA , a derivative of bicarbazole, functions as an electron-rich host material for PhOLEDs, enabling the creation of green PhOLEDs with extremely low operating voltages ossila.com. It can also act as an electron donor for exciplex formation in OLEDs ossila.com.

Triazine-dibenzocarbazole based bipolar host materials have demonstrated excellent performance in green, yellow, and red PhOLEDs. For example, TRZ-DBC1 and TRZ-DBC2 exhibited high current efficiencies (e.g., 71.4 cd/A for TRZ-DBC1) and external quantum efficiencies (EQEs) (e.g., 25.4% for TRZ-DBC1) in yellow PhOLEDs, outperforming reference materials like CBP kcsnet.or.kr. Similarly, DBT-INFUR, a dibenzothiophene (B1670422) dioxide-benzofuro carbazole (B46965) based bipolar host, showed high efficiencies in yellow and red PhOLEDs researchgate.net.

The this compound ring system itself is incorporated into host materials to enhance the light-emitting efficiency of OLEDs justia.com.

Emitters:

this compound-based chromophores, such as dibenzo[c,g]indolo[3,2,1-jk]carbazole (DBICz) , have been developed as core structures for blue fluorescent emitters. When decorated with a strong diphenylamine donor, these DBICz derivatives exhibit high photoluminescence quantum yields (PLQY) and excellent thermal stability, leading to high-efficiency blue fluorescent OLEDs with long lifetimes researchgate.net.

Table 2: this compound Derivatives in Organic Light-Emitting Diodes (OLEDs)

| Material/Derivative | Role in OLED | Application / Emitter Type | Key Performance Metric(s) | References |

| BCzTPA | Host Material | Phosphorescent OLEDs (PhOLEDs), green emission | Low operating voltage; can form exciplexes. | ossila.com |

| TRZ-DBC1 / TRZ-DBC2 | Host Material | Yellow PhOLEDs | High current efficiency (e.g., 71.4 cd/A for TRZ-DBC1); High EQE (e.g., 25.4% for TRZ-DBC1) compared to reference CBP. | kcsnet.or.kr |

| DBT-INFUR | Host Material | Yellow and Red PhOLEDs | High current efficiency (41.07 cd/A); High EQE (16.5% for yellow PhOLEDs) compared to reference CBP. | researchgate.net |

| DBICz | Emitter | Blue fluorescent OLEDs | High photoluminescence quantum yield (PLQY); Excellent thermal stability; Long lifetime. | researchgate.net |

Compound Names List:

this compound (DBC)

Dibenzo[a,c]carbazole (DBC)

Dibenzo[c,g]carbazole (DBC)

1H-Dibenzo(c,g)carbazole, 3-methyl-

1,2:7,8-Dibenzocarbazole

Dibenzo[c,g]indolo[3,2,1-jk]carbazole (DBICz)

4,4'-(9H,9'H-3,3'-Bicarbazole-9,9'-diyl)bis(N,N-diphenylaniline) (BCzTPA)

7-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-7H-dibenzo[a,g]carbazole (TRZ-DBC1)

7-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-7H-dibenzo[a,g]carbazole (TRZ-DBC2)

2-(12H-benzofuro[3,2-a]carbazol-12-yl)dibenzo[b,d]thiophene 5,5-dioxide (DBT-INFUR)

DN-X26 (4PADCB or CbzNaph)

DFH (dopant-free HTM with TPA units)

Host Materials for Phosphorescent OLEDs

This compound derivatives have demonstrated considerable promise as host materials for phosphorescent organic light-emitting diodes (PhOLEDs). The effectiveness of a host material is critical for efficient energy transfer to the phosphorescent emitter, balanced charge transport, and device stability. This compound-based compounds have been designed to meet these requirements, often by incorporating electron-donating and electron-accepting moieties to achieve bipolar charge transport characteristics.

For instance, triazine-dibenzocarbazole based bipolar host materials, such as TRZ-DBC1 and TRZ-DBC2, have been synthesized and evaluated. TRZ-DBC1, used in yellow PhOLEDs, achieved a current efficiency of 71.4 cd/A and an external quantum efficiency (EQE) of 25.4%. TRZ-DBC2, employed in green PhOLEDs, exhibited even higher performance with a current efficiency of 75.9 cd/A and an EQE of 24.7%, possessing a triplet energy of 2.71 eV researchgate.net. Another notable example is DBT-INFUR, a bipolar host material that showed superior performance compared to the standard host CBP in both yellow and red PhOLEDs, achieving EQEs of 16.5% for yellow and 12.44% for red emission researchgate.net. Similarly, DBTO-IN/CAR demonstrated excellent performance in green PhOLEDs, yielding a power efficiency of 45.36 lm/W and an EQE of 19.03% researchgate.net. Benzimidazole-based bipolar hosts, like o-mCPBI, have also shown versatility, achieving EQEs exceeding 20% across various colors in PhOLEDs acs.org. Furthermore, BCzTPA, an electron-rich host material, has enabled the creation of low operating voltage green PhOLEDs ossila.com.

Table 1: this compound Derivatives as Host Materials in Phosphorescent OLEDs

| Compound Name | Application Color | Performance Metric (Example) | Value | Reference |

| TRZ-DBC1 | Yellow | Current Efficiency (cd/A) | 71.4 | researchgate.net |

| TRZ-DBC1 | Yellow | External Quantum Efficiency (EQE) | 25.4% | researchgate.net |

| TRZ-DBC2 | Green | Current Efficiency (cd/A) | 75.9 | researchgate.net |

| TRZ-DBC2 | Green | External Quantum Efficiency (EQE) | 24.7% | researchgate.net |

| TRZ-DBC2 | Green | Triplet Energy (eV) | 2.71 | researchgate.net |

| DBT-INFUR | Yellow | Current Efficiency (cd/A) | 41.07 | researchgate.net |

| DBT-INFUR | Yellow | External Quantum Efficiency (EQE) | 16.5% | researchgate.net |

| DBT-INFUR | Red | External Quantum Efficiency (EQE) | 12.44% | researchgate.net |

| DBTO-IN/CAR | Green | Power Efficiency (lm/W) | 45.36 | researchgate.net |

| DBTO-IN/CAR | Green | Current Efficiency (cd/A) | 51.98 | researchgate.net |

| DBTO-IN/CAR | Green | External Quantum Efficiency (EQE) | 19.03% | researchgate.net |

| o-mCPBI | Various (Blue, Green, Yellow, Red) | External Quantum Efficiency (EQE) | > 20% | acs.org |

| BCzTPA | Green | Luminance (cd/m²) for <3V | 5000 | ossila.com |

| MBPTRZ | Blue | External Quantum Efficiency (EQE) | 7.0% | researchgate.net |

| MBPTRZ | Blue | Triplet Energy (eV) | 2.81 | researchgate.net |

Bipolar Host Material Design

The design of bipolar host materials is crucial for achieving efficient charge injection, transport, and recombination in OLEDs. This compound units, known for their hole-transporting capabilities, are often combined with electron-transporting moieties to create molecules with balanced charge mobilities. This donor-acceptor architecture facilitates the movement of both electrons and holes within the emissive layer, leading to improved device performance and reduced efficiency roll-off researchgate.netacs.orgorcid.org. The rigid structure of this compound also contributes to high triplet energies, which are essential for hosting high-energy phosphorescent emitters, particularly in the blue region of the spectrum researchgate.net. By strategically linking this compound units with electron-deficient groups like triazines or benzimidazoles, researchers can fine-tune the frontier molecular orbital energy levels (HOMO/LUMO) and triplet energy (ET) to optimize charge balance and energy transfer processes researchgate.netresearchgate.netacs.orgresearchgate.net.